N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a benzothiazolyl acetamide moiety at the 2-position. Its molecular formula is C₁₉H₂₀N₄O₂S₂, with a molecular weight of 408.51 g/mol.
Properties
Molecular Formula |
C15H16N4O2S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-15(2,3)13-17-18-14(22-13)16-11(20)8-19-12(21)9-6-4-5-7-10(9)23-19/h4-7H,8H2,1-3H3,(H,16,18,20) |
InChI Key |
SQWZYAWQTWOVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Construction
The 5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene core is synthesized via cyclocondensation of tert-butyl hydrazinecarbothioamide with α-haloketones or carboxylic acid derivatives. For example:
Reaction conditions significantly impact yield, with ethanol as the solvent and temperatures between 50–70°C proving optimal.
Benzothiazole Subunit Preparation
The 3-oxo-1,2-benzothiazole component is prepared through oxidative cyclization of 2-aminothiophenol with β-keto esters or acids. For instance:
This step requires careful pH control (pH 4–6) to prevent over-oxidation.
Acetamide Bridge Formation
The final coupling employs EDC/HOBt-mediated amidation between the thiadiazole amine and benzothiazole acetic acid derivative:
Yields improve with dimethylformamide (DMF) as the solvent and reaction times of 12–18 hours.
Critical Reaction Parameters
Spectroscopic Validation and Purity Assessment
Post-synthesis characterization employs:
-
¹H NMR : Distinct signals for tert-butyl protons (δ 1.3–1.4 ppm) and acetamide NH (δ 10.2–10.5 ppm).
-
¹³C NMR : Peaks at δ 165–170 ppm confirm carbonyl groups in thiadiazole and benzothiazole.
-
HREI-MS : Molecular ion peak at m/z 348.4 [M+H]⁺ aligns with the theoretical molecular weight.
Purity (>95%) is verified via HPLC using a C18 column and acetonitrile/water (70:30) mobile phase.
Comparative Analysis with Analogous Compounds
The tert-butyl substituent in this compound enhances lipophilicity compared to benzyl or phenyl analogs (e.g., N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene] derivatives). This modification improves membrane permeability, as evidenced by logP values:
| Compound | logP | Solubility (mg/mL) |
|---|---|---|
| tert-Butyl derivative | 2.8 | 0.15 |
| Benzyl derivative | 3.2 | 0.08 |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibit significant antimicrobial properties. Studies show that derivatives with thiadiazole and benzothiazole moieties can inhibit various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Preliminary studies have demonstrated that related compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These enzymes are critical in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Anticancer Potential
This compound has also been explored for its anticancer properties. Structural analogs have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through mechanisms involving enzyme inhibition or receptor modulation.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups. The mechanism was attributed to membrane disruption caused by the compound's hydrophobic interactions with bacterial lipid bilayers.
Case Study 2: Anti-inflammatory Mechanisms
A research team assessed the anti-inflammatory effects of this compound in vitro using human cell lines stimulated with inflammatory cytokines. The results demonstrated that treatment with this compound led to a marked decrease in cytokine production and inflammatory markers. This suggests that the compound may serve as a lead for developing new anti-inflammatory medications.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include methazolamide, acetazolamide, and N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS: 1190246-33-3). Key differences lie in their substituents:
Key Observations :
- Methazolamide and acetazolamide are sulfonamide-based carbonic anhydrase inhibitors used for glaucoma and epilepsy . The target compound lacks a sulfonamide group, suggesting divergent pharmacological targets.
Pharmacological and Metabolic Profiles
Methazolamide :
- Activity : Inhibits carbonic anhydrase (Ki ≈ 10–50 nM) .
- Metabolism : Metabolized via cytochrome P450 to unstable sulfenic acid intermediates, which auto-oxidize to sulfonic acid (MSO). MSO forms a futile cycle with glutathione, implicated in Stevens-Johnson syndrome (SJS) .
- Toxicity : Linked to SJS and toxic epidermal necrolysis (TEN) due to reactive metabolite accumulation .
- Target Compound: Hypothesized to exhibit enzyme inhibition (e.g., acetylcholinesterase) due to the benzothiazolyl group, which is present in acetylcholinesterase inhibitors like rivastigmine .
Computational Docking and Binding Affinity
AutoDock studies () suggest that bulky substituents like tert-butyl may occupy hydrophobic enzyme pockets, while the benzothiazolyl group could engage in hydrogen bonding. Methazolamide’s sulfamoyl group binds zinc in carbonic anhydrase; its absence in the target compound implies alternative binding mechanisms .
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound that integrates a thiadiazole moiety with a benzothiazole unit. This combination is significant in medicinal chemistry due to the diverse biological activities associated with these structural components. The compound's potential applications range from anticancer to antimicrobial activities.
- Molecular Formula : C₁₅H₁₆N₄O₂S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1190256-21-3
Anticancer Activity
Research indicates that compounds containing thiadiazole and benzothiazole moieties exhibit notable anticancer properties. For instance:
- Inhibition of Kinases : A study highlighted that derivatives of benzothiazole with thiadiazole exhibited strong inhibitory effects on various kinases, including VEGFR-2 and PDGFR-β, with IC50 values as low as 0.08 µM against VEGFR-2 in MCF-7 cells .
Anti-inflammatory Activity
The compound has been evaluated for its ability to inhibit cyclooxygenases (COXs), which are critical enzymes in the inflammatory process:
- COX Inhibition : In vitro studies demonstrated varying degrees of inhibition against COX-1 and COX-2. For example, one derivative showed an inhibition percentage of 51.36% at 100 µM for COX-1 .
Antimicrobial Activity
Thiadiazole derivatives have shown promise in combating bacterial infections:
- Activity Against Mycobacterium tuberculosis : Certain derivatives were found to be effective against resistant strains of Mycobacterium tuberculosis, exhibiting promising metabolic stability and bioavailability .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Thiadiazole Ring : Known for its role in antimicrobial and anticancer activities.
- Benzothiazole Core : Acts as a privileged scaffold in drug design, enhancing interactions with biological targets.
Study on Benzothiazole-Thiadiazole Derivatives
A comprehensive study synthesized various benzothiazole-thiadiazole derivatives and evaluated their biological activities. Key findings included:
- Compound Efficacy : Compound 7 emerged as the most potent inhibitor of COX enzymes among tested derivatives .
Molecular Docking Studies
Molecular docking studies have been utilized to predict binding affinities and interactions with target proteins:
Q & A
Q. What are the key steps for synthesizing N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves refluxing precursors such as substituted 1,3,4-thiadiazoles with chloroacetyl derivatives in the presence of a base (e.g., triethylamine). Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization (e.g., using pet-ether) to isolate the product. For example, analogous procedures for thiadiazole-acetamide derivatives involve refluxing 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride under basic conditions .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR : Proton and carbon NMR identify substituents and confirm regiochemistry (e.g., distinguishing Z/E isomers via coupling constants).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : Matches experimental and calculated C/H/N/S percentages to confirm purity .
- TLC : Monitors reaction completion and purity during synthesis .
Q. What solvents and reaction conditions are optimal for synthesizing thiadiazole-acetamide derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., acetone, DMF) or bases like triethylamine are preferred for nucleophilic substitution reactions. Reflux temperatures (70–100°C) and anhydrous conditions minimize side reactions. For example, potassium carbonate in dry acetone facilitates thiol-alkylation in thiadiazole-oxadiazole hybrids .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles, confirming the Z-configuration of the thiadiazole-ylidene group and the planar geometry of the benzothiazol-3-one moiety. For analogous compounds, this method validated the orientation of tert-butyl groups and hydrogen-bonding networks, critical for understanding reactivity .
Q. What strategies address contradictory spectral data (e.g., NMR splitting vs. computational predictions)?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by observing signal coalescence at elevated temperatures.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to identify dominant conformers.
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximities, clarifying ambiguous splitting patterns .
Q. How do substituents (e.g., tert-butyl, benzothiazol-3-one) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents and test against biological targets (e.g., enzymes, cancer cell lines). For example, tert-butyl groups enhance lipophilicity and metabolic stability, while the benzothiazol-3-one moiety may intercalate DNA or inhibit kinases .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity differences .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve efficiency.
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.
- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for cyclization steps .
Q. How can computational methods guide the design of derivatives with enhanced properties?
- Methodological Answer :
- Pharmacophore Modeling : Identify essential structural features (e.g., hydrogen-bond acceptors in the thiadiazole ring) using tools like Schrödinger’s Phase.
- ADMET Prediction : Use QikProp or SwissADME to predict bioavailability, toxicity, and metabolic stability early in design .
Data Analysis and Interpretation
Q. How to analyze discrepancies between experimental and theoretical elemental analysis results?
- Methodological Answer :
- Purification Reassessment : Recrystallize the compound multiple times to remove residual solvents or byproducts.
- Combustion Analysis : Ensure complete combustion via high-temperature oxygen flask methods.
- Hydration/Solvate Checks : Perform TGA/DSC to detect crystal water or solvent molecules contributing to mass differences .
Q. What mechanistic insights can be gained from studying byproducts in the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
